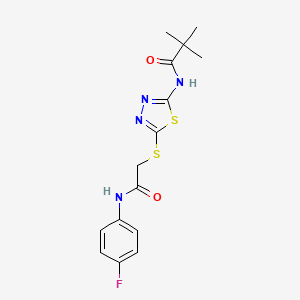

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

CAS No.: 392297-34-6

Cat. No.: VC7141606

Molecular Formula: C15H17FN4O2S2

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392297-34-6 |

|---|---|

| Molecular Formula | C15H17FN4O2S2 |

| Molecular Weight | 368.45 |

| IUPAC Name | N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C15H17FN4O2S2/c1-15(2,3)12(22)18-13-19-20-14(24-13)23-8-11(21)17-10-6-4-9(16)5-7-10/h4-7H,8H2,1-3H3,(H,17,21)(H,18,19,22) |

| Standard InChI Key | BNYOUWCBJHINES-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |

Introduction

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound is notable for its potential pharmacological applications due to the unique properties of its thiadiazole core and functional groups.

The 1,3,4-thiadiazole nucleus has been extensively studied for its biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The inclusion of a fluorophenyl group and a pivalamide moiety in this compound enhances its chemical stability and potential bioactivity .

Structural Features

The molecular structure of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide consists of:

-

A 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

-

A fluorophenyl group, which contributes to its electronic properties and may enhance receptor binding.

-

A pivalamide group, providing steric bulk and improving lipophilicity.

-

A thioether linkage, which can influence the compound's reactivity and biological interactions.

The thiadiazole ring acts as a hydrogen-bonding domain and an electron donor system, making it a versatile scaffold for drug design .

Synthesis

The synthesis of compounds like N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves:

-

Formation of the thiadiazole core: This is achieved by cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carbon disulfide.

-

Introduction of functional groups: The thioether and pivalamide moieties are introduced through nucleophilic substitution or amidation reactions.

-

Final purification and characterization: Techniques such as NMR spectroscopy and mass spectrometry confirm the structure .

Table 1: Key Structural Parameters of the Thiadiazole Ring

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-S | 1.721 | 114.6 |

| C-N | 1.302 | 112.2 |

| N-N | 1.371 | 114.6 |

Anticancer Potential

Thiadiazole derivatives are known for their anticancer properties due to their ability to interact with DNA or proteins through hydrogen bonding and van der Waals forces. The fluorophenyl group enhances these interactions by increasing lipophilicity and receptor affinity .

Anti-inflammatory Effects

In silico studies suggest that similar compounds act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

Applications in Medicinal Chemistry

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide holds promise as:

-

A lead compound for anticancer drug development due to its ability to inhibit cell proliferation.

-

An antimicrobial agent targeting resistant bacterial strains.

-

A potential anti-inflammatory drug based on molecular docking studies .

Future Directions

Further research is required to:

-

Optimize the pharmacokinetics and pharmacodynamics of this compound.

-

Conduct in vivo studies to evaluate toxicity and efficacy.

-

Explore structural modifications for enhanced activity against specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume